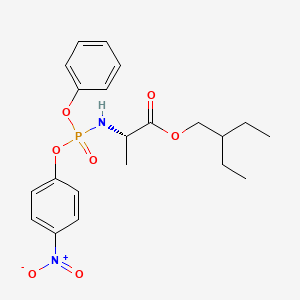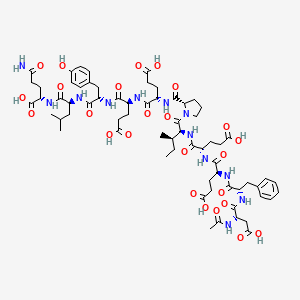
Cerous carbonate hydrate
Overview
Description
Cerous carbonate hydrate, also known as cerium(III) carbonate hydrate, is a chemical compound with the formula Ce2(CO3)3·xH2O. It is a white to off-white crystalline powder that is soluble in dilute mineral acids but insoluble in water. This compound is primarily used in the preparation of other cerium compounds and has applications in various industries, including glass manufacturing and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerous carbonate hydrate can be synthesized through the reaction of cerium(III) nitrate with ammonium bicarbonate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium oxide with carbon dioxide under controlled conditions. This method ensures a high yield and purity of the final product. The reaction is as follows: [ \text{CeO}_2 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Ce}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions: Cerous carbonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: It can be reduced to cerium(III) oxide using reducing agents like hydrogen gas.
Substitution: It can react with acids to form cerium salts and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Dilute mineral acids at room temperature.
Major Products Formed:
Oxidation: Cerium(IV) oxide.
Reduction: Cerium(III) oxide.
Substitution: Cerium salts (e.g., cerium chloride) and carbon dioxide
Scientific Research Applications
Cerous carbonate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cerium compounds.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the glass industry as a polishing agent and in the production of catalytic converters for automobiles
Mechanism of Action
Cerous carbonate hydrate can be compared with other cerium compounds such as cerium(III) oxide and cerium(IV) oxide:
Cerium(III) oxide: Primarily used as a catalyst and in glass polishing.
Cerium(IV) oxide: Known for its strong oxidizing properties and used in catalytic converters and fuel cells.
Uniqueness: this compound is unique due to its ability to act as a precursor for both cerium(III) and cerium(IV) compounds, making it versatile for various applications .
Comparison with Similar Compounds
- Cerium(III) oxide
- Cerium(IV) oxide
- Cerium(III) chloride
- Cerium(III) nitrate
Properties
IUPAC Name |
carbonic acid;cerium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Ce.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEZSLLEENIMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.O.[Ce] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4CeO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5853-16-7, 72520-94-6 | |
| Details | Compound: Carbonic acid, cerium(3+) salt (3:1), pentahydrate | |
| Record name | Carbonic acid, cerium(3+) salt (3:2), pentadecahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5853-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Carbonic acid, cerium(3+) salt (3:1), pentahydrate | |
| Record name | Carbonic acid, cerium(3+) salt (3:1), pentahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72520-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
220.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B8101721.png)
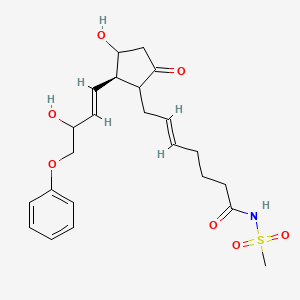
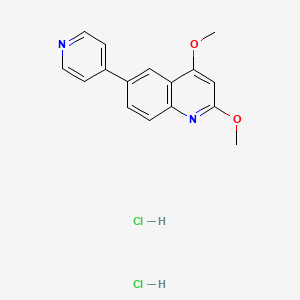
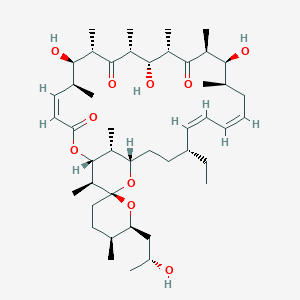
![(1R)-2-(2-ethylphenoxy)-1-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethanol;hydrochloride](/img/structure/B8101735.png)

![benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B8101744.png)
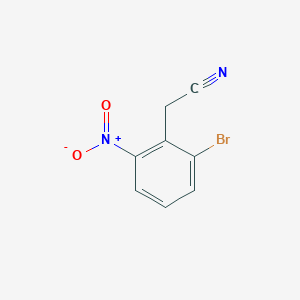
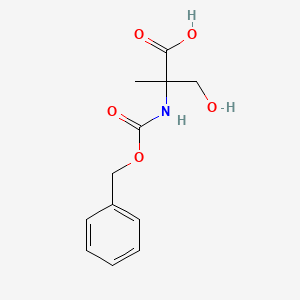
![1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] (9CI)](/img/structure/B8101785.png)
![4-[hydroxy-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8101788.png)
